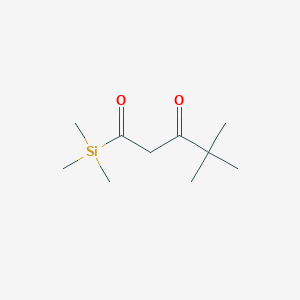
Copper--gold (3/4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper-gold (3/4) is a unique intermetallic compound composed of copper and gold in a specific ratio. This compound is known for its exceptional properties, including high electrical conductivity, corrosion resistance, and catalytic activity. These characteristics make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper-gold (3/4) can be synthesized through various methods, including:
Chemical Vapor Deposition (CVD): This method involves the deposition of copper and gold vapors onto a substrate under controlled conditions.
Electrodeposition: Copper and gold ions are reduced and deposited onto a conductive surface using an electric current.
Solid-State Reaction: Copper and gold powders are mixed and heated to high temperatures to form the intermetallic compound.
Industrial Production Methods: In industrial settings, the production of copper-gold (3/4) often involves:
Melting and Casting: Copper and gold are melted together and cast into desired shapes.
Powder Metallurgy: Copper and gold powders are compacted and sintered to form the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Copper-gold (3/4) undergoes various chemical reactions, including:
Oxidation: The compound can oxidize, forming copper oxide and gold.
Reduction: Copper-gold (3/4) can be reduced back to its metallic form using reducing agents.
Substitution: The compound can participate in substitution reactions where other metals replace copper or gold.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Hydrogen gas, carbon monoxide.
Substitution Reagents: Other metal salts.
Major Products:
Oxidation: Copper oxide, metallic gold.
Reduction: Metallic copper and gold.
Substitution: New intermetallic compounds with different metals.
Wissenschaftliche Forschungsanwendungen
Copper-gold (3/4) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high catalytic activity.
Biology: Investigated for its potential in biological imaging and as a drug delivery system.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in electronics for its excellent electrical conductivity and corrosion resistance.
Wirkmechanismus
Copper-gold (3/4) can be compared with other similar compounds such as:
Copper-Silver (3/4): Similar in electrical conductivity but differs in catalytic activity and corrosion resistance.
Gold-Silver (3/4): Known for its superior corrosion resistance but lower catalytic activity compared to copper-gold (3/4).
Uniqueness: Copper-gold (3/4) stands out due to its balanced combination of high electrical conductivity, catalytic activity, and corrosion resistance, making it a versatile compound for various applications.
Vergleich Mit ähnlichen Verbindungen
- Copper-silver (3/4)
- Gold-silver (3/4)
- Copper-nickel (3/4)
Eigenschaften
CAS-Nummer |
380475-12-7 |
|---|---|
Molekularformel |
Au8Cu6 |
Molekulargewicht |
1957.0 g/mol |
IUPAC-Name |
copper;gold |
InChI |
InChI=1S/8Au.6Cu |
InChI-Schlüssel |
XOJGVPQQRNEREU-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12585776.png)


![(2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride](/img/structure/B12585783.png)
![(1E)-N'-(3-Methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)ethanimidamide](/img/structure/B12585788.png)
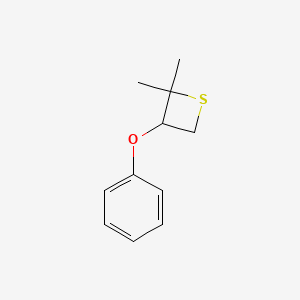
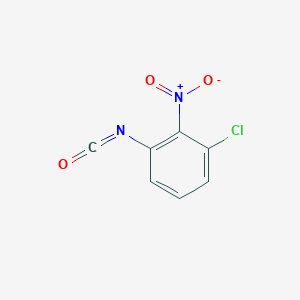
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-4-methylbenzamide](/img/structure/B12585813.png)
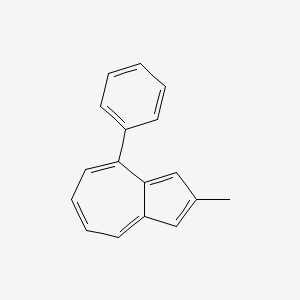
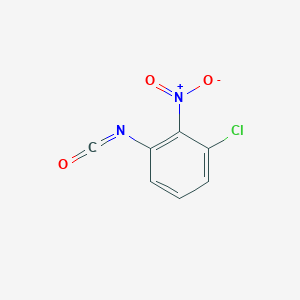
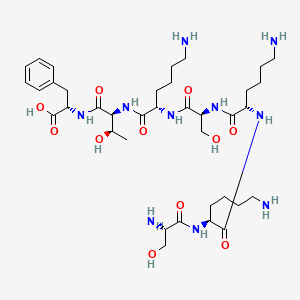
![2(3H)-Thiazolethione, 4-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B12585858.png)

